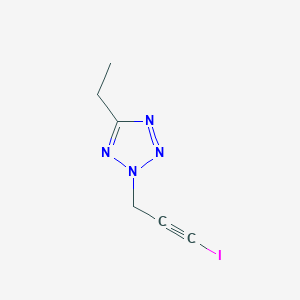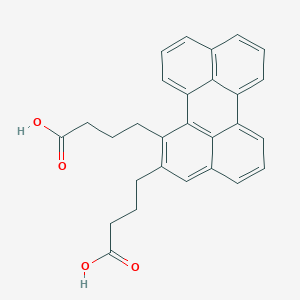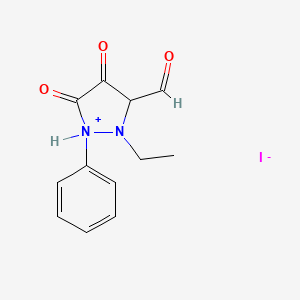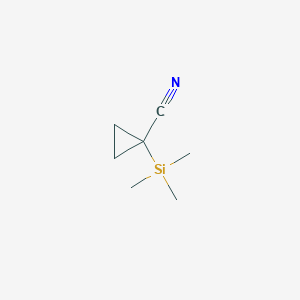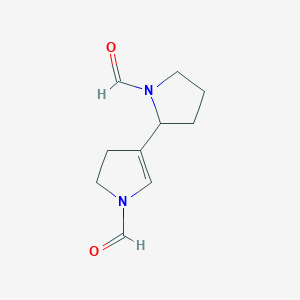
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a dihydropyrrole ring, both of which are functionalized with formyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina can yield pyrrolidine derivatives . Further functionalization of these derivatives can lead to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous tube or tube bundle reactors operated in the cycle gas method. The reaction is carried out in the liquid phase, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine and dihydropyrrole derivatives, such as:
- Pyrrolidine
- Pyrroline
- Pyrrolizidine
Uniqueness
What sets 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde apart is its dual formyl functionalization and the fusion of pyrrolidine and dihydropyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93172-23-7 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-(1-formylpyrrolidin-2-yl)-2,3-dihydropyrrole-1-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-3-9(6-11)10-2-1-4-12(10)8-14/h6-8,10H,1-5H2 |
Clave InChI |
BHRDOAUHWVDPJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C=O)C2=CN(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
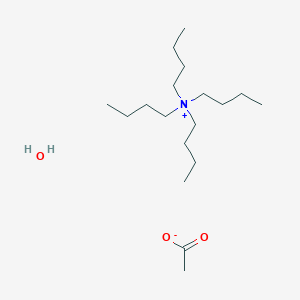

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
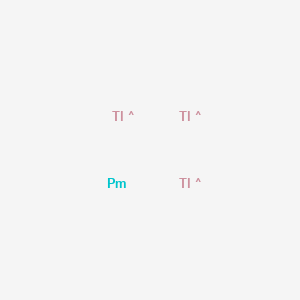
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


